(S)-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride
Description
(S)-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride is a chiral indazole derivative with a molecular formula of C₇H₁₂ClN₃ and a molecular weight of 173.65 g/mol (CAS: 1306606-59-6; MFCD18838963). This compound features a bicyclic indazole core with an amine group at the 5-position and an (S)-configured stereocenter. It is widely used in medicinal chemistry for drug discovery, particularly in the development of antibiotics, kinase inhibitors, and fluorescent probes. The hydrochloride salt enhances its solubility and stability, making it suitable for biological assays.
Properties
IUPAC Name |
(5S)-4,5,6,7-tetrahydro-1H-indazol-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c8-6-1-2-7-5(3-6)4-9-10-7;/h4,6H,1-3,8H2,(H,9,10);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQZJERKLBLABI-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=NN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@H]1N)C=NN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679371 | |
| Record name | (5S)-4,5,6,7-Tetrahydro-1H-indazol-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263078-06-3 | |
| Record name | (5S)-4,5,6,7-Tetrahydro-1H-indazol-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with ketones or aldehydes to form the indazole ring system. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(S)-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
Sigma Receptor Modulation
Recent studies have demonstrated that tetrahydroindazole derivatives, including (S)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride, exhibit potent activity as selective ligands for sigma receptors, particularly sigma-1 and sigma-2 receptors. These receptors are implicated in several central nervous system (CNS) disorders and cancer.
- Sigma-1 Receptor : Research indicates that compounds targeting the sigma-1 receptor can influence neuroprotective and antidepressant effects. A study reported that certain tetrahydroindazoles showed high selectivity and potency for sigma-1 receptors, making them promising candidates for further therapeutic development .
- Sigma-2 Receptor : The sigma-2 receptor is also a target for drug discovery due to its role in various diseases. Tetrahydroindazole compounds have been identified as selective ligands for this receptor, which may facilitate the development of new treatments for CNS disorders and cancer .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Studies have utilized SAR analysis to optimize the compound's efficacy by modifying substituents on the indazole scaffold.
Synthesis Techniques
The synthesis of tetrahydroindazole derivatives often involves straightforward methodologies such as hydrazine hydrate treatment with carbonyl compounds. This approach has led to the successful creation of various analogs with enhanced biological profiles .
CNS Disorder Models
A notable study assessed the effects of tetrahydroindazole derivatives in animal models of depression and anxiety. The results indicated that specific compounds significantly reduced anxiety-like behavior and improved depressive symptoms, suggesting their potential as novel antidepressants .
Cancer Therapeutics
Another investigation focused on the anti-cancer properties of tetrahydroindazole derivatives. The compounds were tested against various cancer cell lines and demonstrated cytotoxic effects, particularly in glioblastoma and breast cancer models. The mechanism of action appears to involve apoptosis induction via sigma receptor modulation .
Data Tables
| Compound Name | Sigma-1 pK_i | Sigma-2 pK_i | Solubility (mM) | Microsomal Stability |
|---|---|---|---|---|
| 7a | 5.8 | 5.7 | >1 | Moderate |
| 7b | TBD | TBD | TBD | TBD |
Mechanism of Action
The mechanism of action of (S)-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomers: (S)- vs. (R)-Enantiomers
The (R)-enantiomer (CAS: Not provided; MFCD: Not listed) shares the same molecular formula but differs in stereochemistry. Chirality significantly impacts biological activity; for example, the (S)-enantiomer may exhibit higher binding affinity to chiral targets like enzymes or receptors.
| Property | (S)-Enantiomer Hydrochloride | (R)-Enantiomer Hydrochloride |
|---|---|---|
| Molecular Formula | C₇H₁₂ClN₃ | C₇H₁₂ClN₃ |
| Molecular Weight (g/mol) | 173.65 | 173.65 (assumed) |
| CAS Number | 1306606-59-6 | Not listed |
Salt Forms: Hydrochloride vs. Dihydrochloride
The dihydrochloride salt (CAS: 74197-17-4; MFCD09028167) has a molecular formula of C₇H₁₃Cl₂N₃ and a molecular weight of 210.10 g/mol . The additional HCl improves aqueous solubility but may reduce stability under high humidity.
Substituted Derivatives
Ethyl 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
This derivative (CAS: Not listed) introduces a carboxylate ester at the 3-position and dimethyl groups at the 6-position.
N-(6-Methylhept-5-en-2-yl)-substituted Analog
With a molecular weight of 247.38 g/mol (CAS: 1797872-65-1), this bulkier derivative may exhibit altered pharmacokinetics, such as prolonged half-life, due to reduced metabolic clearance.
Isomeric Forms: 1H-Indazole vs. 2H-Indazole
| Property | 1H-Indazole (Target Compound) | 2H-Indazole Dihydrochloride |
|---|---|---|
| Molecular Formula | C₇H₁₂ClN₃ | C₇H₁₃Cl₂N₃ |
| Molecular Weight (g/mol) | 173.65 | 210.10 |
| Hazard Statements | H302, H319 | H302, H315, H319, H335 |
Methyl-Substituted Analogs
Key Research Findings
- Stereochemical Impact : The (S)-enantiomer is prioritized in drug development due to its hypothesized target selectivity, though comparative bioactivity data remain unpublished.
- Salt Form Stability : The dihydrochloride salt’s room-temperature stability contrasts with the hydrochloride’s refrigeration requirement, suggesting trade-offs between convenience and synthetic complexity.
- Structural Modifications : Substitutions (e.g., carboxylate esters, alkyl chains) tune lipophilicity and metabolic stability, critical for optimizing drug candidates.
Biological Activity
(S)-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride is a compound of significant interest due to its biological activity, particularly in relation to sigma receptors and human neutrophil elastase (HNE). This article delves into its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Sigma Receptors
Sigma receptors, particularly sigma-1 and sigma-2, are implicated in various central nervous system (CNS) disorders and cancers. Compounds that selectively modulate these receptors can provide therapeutic benefits. Research indicates that tetrahydroindazole derivatives exhibit potent activity against these receptors, with specific focus on their binding affinities and selectivity.
Structure-Activity Relationships (SAR)
The SAR studies conducted on tetrahydroindazole derivatives, including this compound, reveal critical insights into the modifications that enhance biological activity. Key findings include:
- Binding Affinity : The compound demonstrated a binding affinity for sigma receptors with a pK_i value of 7.8 for sigma-1 and moderate activity against sigma-2 receptors .
- Importance of Basic Nitrogen : Substitutions that alter the basic nitrogen at the C-5 position significantly affect receptor binding. For instance, replacing the nitrogen with other atoms led to a complete loss of activity .
Sigma Receptor Modulation
Research has shown that this compound acts as a selective ligand for sigma receptors:
| Compound | Sigma-1 pK_i | Sigma-2 pK_i | Selectivity |
|---|---|---|---|
| 7a | 5.8 | 5.7 | Moderate |
| 7bf | 7.8 | >500-fold | High |
These findings suggest that the compound could be a valuable tool for studying sigma receptor functions in various disease models .
Inhibition of Human Neutrophil Elastase (HNE)
Human neutrophil elastase is a serine protease involved in inflammatory processes and is a target for drug development in respiratory diseases and cancer. The tetrahydroindazole derivatives have been evaluated for their ability to inhibit HNE:
| Compound | K_i (nM) | Stability (Half-life) |
|---|---|---|
| 1 | 6 | >1 h |
| 2 | 35 | >1 h |
The results indicate that these compounds are potent inhibitors of HNE with reasonable stability in aqueous environments .
Therapeutic Applications
- CNS Disorders : The modulation of sigma receptors by this compound shows promise in treating CNS disorders due to its selective binding profile.
- Cancer : Its ability to inhibit HNE suggests potential applications in cancer therapies where inflammation plays a role in tumor progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
